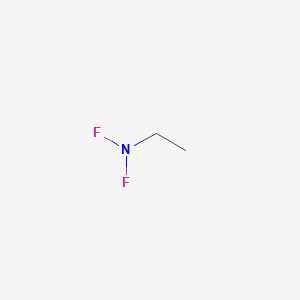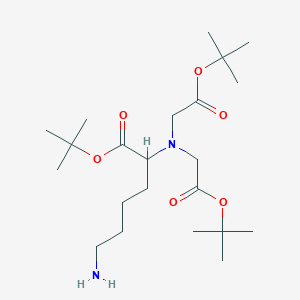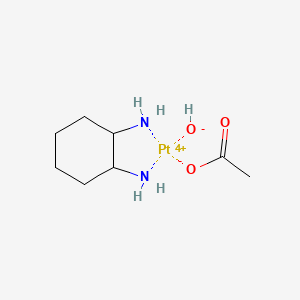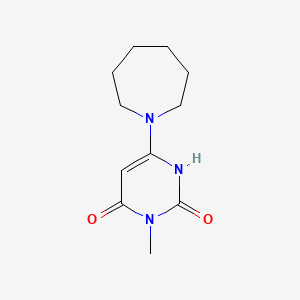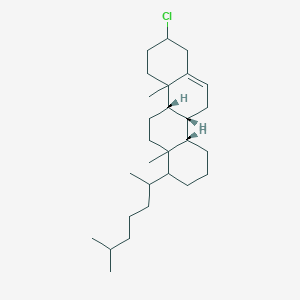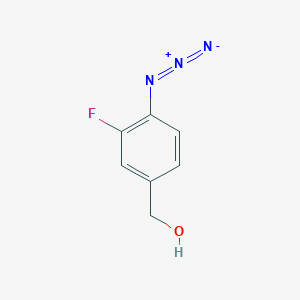
(4-Azido-3-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Azido-3-fluorophenyl)methanol is a chemical compound with the molecular formula C7H6FN3O. It is known for its use in the preparation of peptide conjugates of phosphoramide mustard as PSA-activated prodrugs. This compound is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a benzene ring, along with a methanol group (-CH2OH).
Méthodes De Préparation
The synthesis of (4-Azido-3-fluorophenyl)methanol typically involves the introduction of the azido group and the fluorine atom onto the benzene ring, followed by the addition of the methanol group. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluorotoluene, is nitrated to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group is reduced to an amino group, resulting in 3-fluoro-4-aminotoluene.
Diazotization: The amino group is converted to a diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to introduce the azido group, forming 4-azido-3-fluorotoluene.
Oxidation: Finally, the methyl group is oxidized to a methanol group, yielding this compound.
Analyse Des Réactions Chimiques
(4-Azido-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include 4-amino-3-fluorophenylmethanol, 4-azido-3-fluorobenzaldehyde, and 4-azido-3-fluorobenzoic acid.
Applications De Recherche Scientifique
(4-Azido-3-fluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptide conjugates and other complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: It is employed in the development of prodrugs and targeted drug delivery systems, especially in cancer research.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Azido-3-fluorophenyl)methanol involves its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with biological targets. Additionally, the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.
Comparaison Avec Des Composés Similaires
(4-Azido-3-fluorophenyl)methanol can be compared with similar compounds such as:
4-Azido-2-fluorophenyl)methanol: Similar structure but with the fluorine atom in a different position.
4-Azido-3-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine.
4-Azido-3-bromophenyl)methanol: Contains a bromine atom instead of fluorine.
The uniqueness of this compound lies in the specific positioning of the azido and fluorine groups, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C7H6FN3O |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
(4-azido-3-fluorophenyl)methanol |
InChI |
InChI=1S/C7H6FN3O/c8-6-3-5(4-12)1-2-7(6)10-11-9/h1-3,12H,4H2 |
Clé InChI |
RMYWADVBVCHHGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CO)F)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
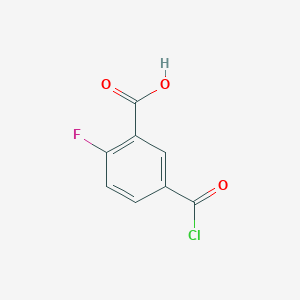
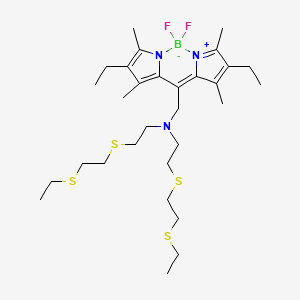
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
